molecular formula C14H22BNO5S B3026735 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1083168-89-1

1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B3026735
CAS No.: 1083168-89-1
M. Wt: 327.2
InChI Key: IZPSNMTYOLTMTO-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronic ester derivative featuring a pyridin-2(1H)-one core substituted with a methylsulfonylethyl group at the 1-position and a pinacol boronate ester at the 5-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .

Properties

IUPAC Name

1-(2-methylsulfonylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-6-7-12(17)16(10-11)8-9-22(5,18)19/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPSNMTYOLTMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120159
Record name 1-[2-(Methylsulfonyl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-89-1
Record name 1-[2-(Methylsulfonyl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083168-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylsulfonyl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the boronate ester: This step often involves the use of boronic acid or boronate ester reagents under conditions that facilitate the formation of the boronate ester linkage.

    Attachment of the methylsulfonyl group: This can be done through a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in Suzuki-Miyaura couplings, a key reaction for forming carbon-carbon bonds.

Reaction Partner Catalyst Conditions Yield Source
Aryl/heteroaryl halidesPd(dppf)Cl₂ or PdCl₂(dppf)1,4-dioxane/H₂O, K₂CO₃, 75–80°C64–73%
Brominated pyridines[1,1'-bis(diphenylphosphino)ferrocene]PdCl₂DMF, Cs₂CO₃, 80°C84%
Triflate derivativesPdCl₂(dppf) with dppf ligand1,4-dioxane, KOAc, 80°C45–65%

Key Observations :

  • The reaction typically requires a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃, Cs₂CO₃) in polar aprotic solvents .

  • Elevated temperatures (75–100°C) and inert atmospheres (N₂) are standard .

  • The methylsulfonyl group remains stable under these conditions, avoiding side reactions .

Miyaura Borylation

The compound itself may be synthesized via Miyaura borylation of a halogenated precursor:

Substrate Catalyst Conditions Yield Source
Bromopyridinone derivativesPdCl₂(dppf) with bis(pinacolato)diboron1,4-dioxane, KOAc, 80°C45–65%

Mechanistic Notes :

  • Bis(pinacolato)diboron serves as the boron source.

  • Potassium acetate acts as a mild base to neutralize HBr byproducts .

Functional Group Compatibility

The methylsulfonyl and pyridinone groups influence reactivity:

  • Methylsulfonyl Stability : Resistant to hydrolysis and nucleophilic substitution under Suzuki conditions .

  • Pyridinone Reactivity :

    • Susceptible to electrophilic substitution at the 3-position under acidic/basic conditions (e.g., bromination) .

    • Tosylation at the nitrogen is possible but not observed in cross-coupling reactions .

Purification and Stability

  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes or methanol/DCM .

  • Storage : Stable at room temperature under inert atmospheres but sensitive to prolonged moisture .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Targeted Drug Delivery : The ability to modify the solubility and bioavailability of drugs through the incorporation of boron into drug molecules has been explored. This compound could potentially be utilized as a drug delivery system that targets specific tissues or cells, thereby improving therapeutic efficacy while minimizing side effects.

Materials Science

Polymer Chemistry : The unique structure of this compound allows it to participate in polymerization reactions. It can be used as a monomer or cross-linking agent in the synthesis of new polymeric materials with tailored properties, such as increased thermal stability and mechanical strength.

Nanomaterials : The incorporation of boron into nanomaterials has been studied for applications in electronics and photonics. This compound could serve as a precursor for the synthesis of boron-doped carbon nanomaterials, which exhibit enhanced electrical conductivity and catalytic activity.

Agricultural Chemistry

Pesticide Development : The sulfonyl group in this compound may contribute to its potential as an active ingredient in pesticide formulations. Research into the herbicidal and insecticidal properties of similar compounds suggests that this molecule could be investigated for its efficacy against various agricultural pests.

Nutrient Delivery Systems : Boron is an essential micronutrient for plant growth. This compound may be explored as a delivery system for boron in agricultural applications, enhancing nutrient absorption and utilization by crops.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various boron-containing compounds, including derivatives similar to this pyridine-based structure. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound's structure could yield promising therapeutic agents .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute demonstrated that incorporating dioxaborolane units into polymer backbones resulted in materials with improved thermal properties and mechanical strength. This study highlights the potential of using compounds like 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one in developing advanced materials for industrial applications .

Case Study 3: Agricultural Efficacy

A field study assessed the effectiveness of new pesticide formulations containing sulfonyl-substituted compounds against common agricultural pests. The results indicated that formulations including similar structures showed significant pest control efficacy while being less toxic to beneficial insects compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, which is useful in the design of enzyme inhibitors. The methylsulfonyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 1-Position Boronate Position Molecular Weight (g/mol) Key Properties
Target Compound 2-(Methylsulfonyl)ethyl 5 ~349.2* High polarity, enhanced solubility in polar solvents
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Methyl 5 249.11 Lower solubility due to hydrophobic methyl group
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Ethyl 5 263.16 Moderate solubility, increased steric bulk
2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Methanesulfonyl (directly on pyridine) 5 313.14 Strong electron-withdrawing effects on aromatic ring

*Estimated based on analogous structures.

Key Insights :

  • The methylsulfonylethyl group in the target compound introduces both polarity and steric bulk compared to simple alkyl substituents (e.g., methyl or ethyl), improving solubility in aqueous or polar organic solvents .
  • Unlike 2-methanesulfonylpyridine derivatives , where the sulfonyl group is directly attached to the aromatic ring, the target compound’s sulfonyl group is positioned on a flexible ethyl chain. This reduces electron-withdrawing effects on the pyridinone ring, preserving reactivity in cross-coupling reactions .

Reactivity in Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables participation in Suzuki-Miyaura reactions. Substituents on the pyridinone ring influence reaction efficiency:

  • Bulky substituents (e.g., methylsulfonylethyl) may sterically hinder palladium catalyst access, slightly reducing reaction rates compared to smaller analogs like 1-methyl derivatives .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Storage Conditions Spectral Features (1H-NMR)
Target Compound Moderate in DMSO 2–8°C (stable) δ 1.3 (pinacol CH₃), 3.2–3.5 (SO₂CH₃), 6.5–8.0 (pyridinone H)
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Low in H₂O 2–8°C δ 1.3 (pinacol CH₃), 3.6 (N-CH₃), 6.5–7.5 (pyridinone H)
2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine High in DMF Room temperature δ 1.3 (pinacol CH₃), 3.1 (SO₂CH₃), 7.8–8.5 (pyridine H)

Notes:

  • The target compound’s methylsulfonyl group contributes to distinct NMR signals (e.g., SO₂CH₃ protons at δ 3.2–3.5) and IR stretches (~1300–1150 cm⁻¹ for S=O) .
  • Storage at 2–8°C is common for boronic esters to prevent hydrolysis .

Biological Activity

1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a complex organic compound with the molecular formula C14H22BNO5S. This compound features a pyridine ring substituted with a methylsulfonyl ethyl group and a boron-containing dioxaborolane moiety, which contribute to its potential applications in medicinal chemistry and material science .

Structural Characteristics

The compound contains several notable functional groups:

  • Pyridine Ring : A heterocyclic aromatic ring that can participate in various chemical reactions.
  • Methylsulfonyl Group : Known for enhancing solubility and biological activity.
  • Dioxaborolane Moiety : A boronate group that is often utilized in Suzuki-Miyaura coupling reactions, indicating potential for further chemical transformations .

Biological Activity Overview

The biological activity of this compound is still under investigation; however, preliminary studies suggest potential applications in cancer treatment and neuroinflammation. The following sections detail specific activities and findings related to the compound.

Anticancer Activity

Research indicates that compounds with similar structural features have shown promise as inhibitors of receptor tyrosine kinases (RTKs), particularly fibroblast growth factor receptors (FGFRs). For instance:

  • Compounds structurally related to this compound have demonstrated significant inhibition of FGFR1 at concentrations as low as 10 μM .
CompoundIC50 (μM)Mechanism of Action
Compound A10FGFR1 inhibition
Compound B5c-Met inhibition
This compoundTBDTBD

Neuroinflammatory Activity

In studies targeting neuroinflammation:

  • The compound's analogs were evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in neuroinflammatory pathways. In vitro assays showed that these compounds could reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Study on GSK-3β Inhibition

A recent study synthesized a series of GSK-3β inhibitors based on similar scaffolds. The results indicated that certain derivatives exhibited high selectivity and potency against GSK-3β while maintaining low cytotoxicity across various cell lines:

CompoundCell LineIC50 (μM)Cytotoxicity (IC50)
Compound XHT-220.6>100
Compound YBV-20.9>100
1-(2-(methylsulfonyl)ethyl)-...TBDTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the methylsulfonyl group can influence the biological activity significantly. For example:

  • Substituting different alkyl groups on the pyridine ring has been shown to enhance binding affinity to target proteins .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A typical protocol involves coupling the boronate-containing pyridinone scaffold with a (methylsulfonyl)ethyl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O, 3:1) at 80–100°C. Critical intermediates include halogenated pyridinone precursors (e.g., 5-bromo derivatives) and the boronate ester itself, synthesized via Miyaura borylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the pyridinone core and methylsulfonyl/boronate substituents. Key signals include the pyridinone carbonyl (δ ~160–170 ppm in ¹³C) and the methylsulfonyl group (δ ~3.3 ppm for CH₂SO₂ in ¹H).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and isotopic patterns for boron.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies B-O (∼1350 cm⁻¹) and S=O (∼1150 cm⁻¹) stretches.
  • HPLC: Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How does the boron-containing moiety influence solubility and reactivity in cross-coupling reactions?

Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the boronate intermediate against hydrolysis. Its electron-deficient nature facilitates transmetallation in Suzuki couplings. However, steric hindrance from the tetramethyl groups may require optimized ligand systems (e.g., SPhos or XPhos) to improve reaction yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for similar pyridinone-boronate derivatives?

Answer: Yield discrepancies often arise from variations in:

  • Catalyst loading: Pd catalysts (0.5–5 mol%) and ligand ratios (1:1 to 1:3 Pd:ligand).
  • Base selection: K₂CO₃ vs. Cs₂CO₃ (latter improves solubility in THF).
  • Moisture sensitivity: Strict anhydrous conditions for boronate stability.
    To address contradictions, replicate reactions under controlled parameters and use design-of-experiment (DoE) frameworks, such as split-plot designs, to isolate critical variables .

Q. What strategies optimize the compound’s stability under aqueous or physiological conditions for drug discovery applications?

Answer:

  • pH buffering: Maintain neutral pH (6.5–7.5) to prevent boronate ester hydrolysis.
  • Lyophilization: Stabilize the compound in solid form for long-term storage.
  • Co-solvent systems: Use DMSO or PEG to enhance aqueous solubility while minimizing degradation.
    Environmental fate studies suggest monitoring degradation products (e.g., boric acid) via LC-MS to assess hydrolytic pathways .

Q. How can computational modeling guide the design of derivatives with improved binding affinity in kinase inhibition studies?

Answer:

  • Docking simulations: Use software like AutoDock Vina to predict interactions between the pyridinone core and kinase ATP-binding pockets.
  • QSAR modeling: Correlate substituent electronic properties (Hammett σ values) with inhibitory activity.
  • Molecular dynamics (MD): Simulate solvent effects on boronates to refine solubility predictions.
    Link these models to experimental validation via iterative synthesis and enzymatic assays (e.g., IC₅₀ determinations) .

Q. What experimental designs are suitable for studying the compound’s environmental impact or biodegradability?

Answer:

  • Microcosm studies: Assess biodegradation in soil/water systems under varying O₂ levels (aerobic/anaerobic).
  • High-throughput ecotoxicity screening: Use Daphnia magna or Aliivibrio fischeri assays to quantify acute toxicity.
  • Adsorption studies: Measure soil organic carbon-water partitioning coefficients (Kₒc) to predict mobility.
    Follow ISO 11266/11269 standards for reproducibility and cross-reference with environmental fate databases .

Data Analysis and Methodological Guidance

Q. How should researchers approach contradictory NMR data for boron-containing heterocycles?

Answer:

  • Decoupling experiments: Differentiate overlapping signals (e.g., CH₂SO₂ vs. pyridinone protons).
  • ¹¹B NMR: Directly probe boron coordination (δ ~28–32 ppm for sp²-hybridized boronates).
  • Heteronuclear correlation (HSQC/HMBC): Resolve connectivity ambiguities between boron and adjacent carbons.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Answer:

  • Non-linear regression: Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Principal Component Analysis (PCA): Reduce dimensionality in high-throughput screening datasets.
    Use software like GraphPad Prism or R packages (e.g., drc) for robust statistical modeling .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

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